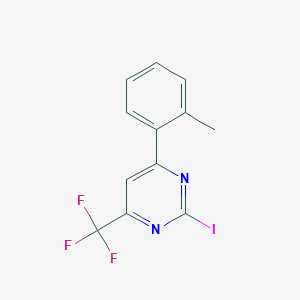
2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the iodination of a pyrimidine precursor. The reaction conditions may include the use of iodine or iodinating agents in the presence of a catalyst. The specific steps and conditions can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidines with different functional groups.
Aplicaciones Científicas De Investigación
2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine may have applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-4-(trifluoromethyl)pyrimidine
- 2-Iodo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine
- 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine
Uniqueness
2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the iodine, o-tolyl, and trifluoromethyl groups on the pyrimidine ring. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications.
For precise and detailed information, consulting scientific literature, chemical databases, and research articles would be necessary
Propiedades
Fórmula molecular |
C12H8F3IN2 |
|---|---|
Peso molecular |
364.10 g/mol |
Nombre IUPAC |
2-iodo-4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8F3IN2/c1-7-4-2-3-5-8(7)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3 |
Clave InChI |
MATFIEOXNIRLAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


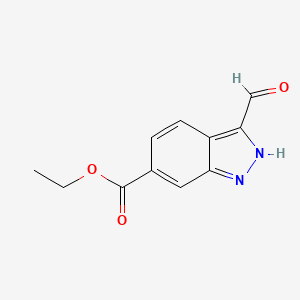
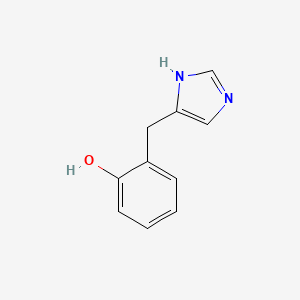
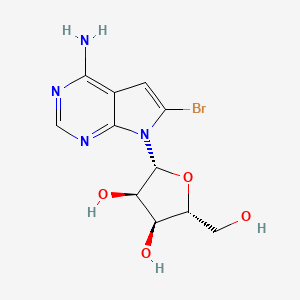
![4-Chloro-6-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12819578.png)
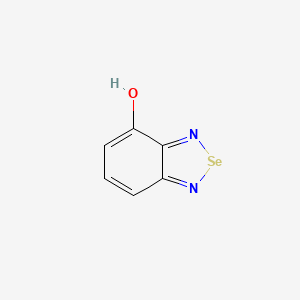
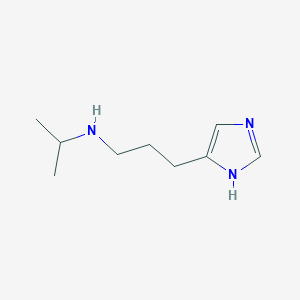
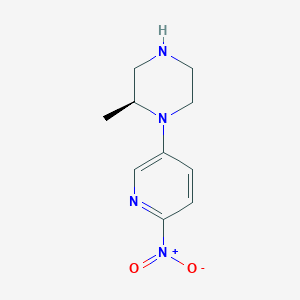
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12819599.png)
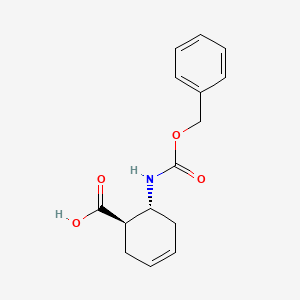
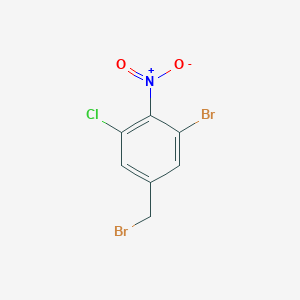
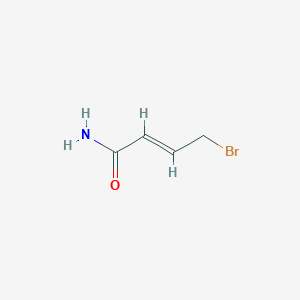
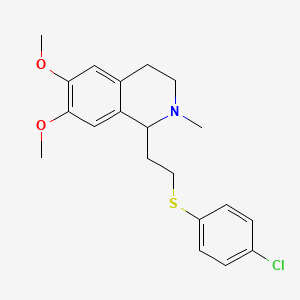
![15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine](/img/structure/B12819647.png)
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B12819653.png)
